3-Cyclopropoxy-2-methylpyridine
CAS No.:
Cat. No.: VC19857879
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO |
---|---|
Molecular Weight | 149.19 g/mol |
IUPAC Name | 3-cyclopropyloxy-2-methylpyridine |
Standard InChI | InChI=1S/C9H11NO/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3 |
Standard InChI Key | FNCMHNUNPXKVLU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC=N1)OC2CC2 |
Introduction
Synthetic Pathways for 3-Cyclopropoxy-2-Methylpyridine
General Principles of Pyridine Derivative Synthesis
Pyridine derivatives, including 3-Cyclopropoxy-2-methylpyridine, are typically synthesized via substitution reactions on the pyridine ring or through cyclization processes involving precursor compounds. The presence of reactive groups such as halides or alkoxides facilitates functionalization.
Substitution Reactions
One common approach involves substituting pre-existing functional groups on pyridine rings with cyclopropoxy moieties using reagents such as sodium amide or potassium tert-butoxide under basic conditions. This method ensures high selectivity for the desired substitution position.
Cyclization Techniques
Cyclization methods often employ aldehydes or ketones as precursors in condensation reactions with ammonia or ammonium salts. For example, formaldehyde and paracetaldehyde have been used to synthesize methyl-substituted pyridines under high-pressure conditions . These reactions can be adapted to introduce cyclopropoxy functionality.
Catalytic Approaches
Hydrogen gas with palladium catalysts is frequently employed for reduction reactions that stabilize intermediate compounds during synthesis. The use of borane adducts has also been explored for functionalizing pyridine rings with ether groups like cyclopropoxy.
Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-methylpyridine typically requires controlled conditions:
-
Temperature: Between 150–300°C depending on reaction type.
-
Pressure: Elevated pressures (30–100 bar) for gas-phase reactions.
-
Catalysts: Palladium-based catalysts or borane adducts.
These parameters ensure optimal yields while minimizing side products such as ethyl-substituted pyridines .
Chemical Properties and Reactivity
Functional Group Influence
The cyclopropoxy group significantly enhances the reactivity of 3-Cyclopropoxy-2-methylpyridine by introducing strain into its three-membered ring structure, making it susceptible to nucleophilic attack or ring-opening reactions under acidic or basic conditions. The methyl group contributes electron density to the aromatic ring, altering its electrophilic properties.
Oxidation
Oxidation reactions using potassium permanganate or chromic acid can modify the cyclopropoxy group into hydroxyl or carbonyl functionalities, expanding the compound's utility in organic synthesis.
Reduction
Reduction reactions employing hydrogen gas and palladium catalysts stabilize intermediates formed during synthesis processes.
Substitution
Nucleophilic substitution at the cyclopropyl ether moiety is facilitated by reagents such as sodium amide, allowing for further functionalization.
Biological Relevance and Applications
Medicinal Chemistry Applications
The unique structural features of this compound make it a candidate for drug design targeting receptors sensitive to pyridine derivatives. Its ability to influence protein activity could be leveraged for therapeutic interventions in diseases involving enzymatic dysregulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume